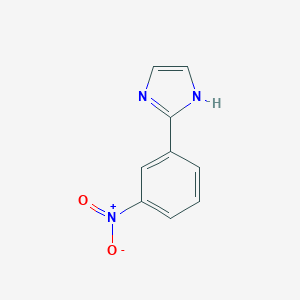
2-(3-nitrophenyl)-1H-imidazole
Overview
Description
Synthesis Analysis
Synthesis of 2-(3-nitrophenyl)-1H-imidazole and its derivatives involves several chemical pathways, including microwave-mediated combinatorial chemistry strategies and conventional synthetic procedures. These methods enable the formation of the compound with specific substituents, optimizing its chemical properties for various applications (Gallagher, Coleman, & O’Shea, 2002).
Molecular Structure Analysis
The molecular structure of 2-(3-nitrophenyl)-1H-imidazole derivatives has been characterized by X-ray crystallography, demonstrating how different substituents affect the compound's geometry and overall structure. For example, the crystal structure analysis of 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole revealed specific hydrogen bonding patterns and a two-dimensional network in the crystal lattice, indicating the impact of nitro substituents on molecular stability and interactions (Wagner & Kubicki, 2007).
Chemical Reactions and Properties
Chemical reactions involving 2-(3-nitrophenyl)-1H-imidazole derivatives, such as the synthesis of cyclopalladated complexes of 2-(m-nitrophenyl)imidazolines, highlight the compound's reactivity and potential as a catalyst in chemical transformations, such as the Suzuki reaction under mild conditions (Hao et al., 2010).
Scientific Research Applications
Aldehyde Dehydrogenase Inhibition : Nitrefazole, a 4-nitroimidazole derivative, exhibits a strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This research demonstrates the potential application of nitrefazole in understanding and perhaps treating alcohol-related disorders (Klink, Pachler, & Gottschlich, 1985).
Antimicrobial Agents : Various imidazole derivatives, including 2-(3-nitrophenyl)-1H-imidazole, have been synthesized and shown to possess potent antimicrobial properties, making them valuable in the development of new antibiotics (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Histamine Antagonists : Certain imidazole isosteres, such as [(4-nitrophenyl)X]alkylimidazole, have been synthesized and evaluated for their potential as H3-receptor histamine antagonists, highlighting their significance in drug development for conditions like allergies and asthma (Ganellin, Fkyerat, Bang-Andersen, Athmani, Tertiuk, Garbarg, Ligneau, & Schwartz, 1996).
Corrosion Inhibition : Imidazole derivatives like 2-(4-nitrophenyl)-1H-imidazole have been studied for their effectiveness as corrosion inhibitors, particularly in CO2 saturated environments, suggesting applications in industrial maintenance and material science (Singh, Ansari, Kumar, Liu, Songsong, & Lin, 2017).
Chemical Synthesis and Catalysis : Imidazole derivatives play a critical role in various chemical syntheses and catalytic processes, such as the hydrolysis of esters (Motomura, Inoue, Kobayashi, & Aoyama, 1991).
Organic Precursor for Nano Particle Synthesis : These derivatives can also serve as organic precursors for the synthesis of nano materials like zinc oxide particles (Padhy, Chetia, Mishra, Pati, & Iyer, 2010).
Future Directions
While specific future directions for “2-(3-nitrophenyl)-1H-imidazole” are not available, research into similar compounds continues to be of interest. For example, the potential of (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal (NDPP) as a potential antiviral agent for hepatitis B (HBV) and C (HCV) viruses management was investigated .
properties
IUPAC Name |
2-(3-nitrophenyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWKGNWCVRBHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356267 | |
| Record name | 2-(3-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-1H-imidazole | |
CAS RN |
13682-18-3 | |
| Record name | 2-(3-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What causes the different colors observed in 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole crystals?
A1: The distinct colors observed – red, orange, and yellow – arise from variations in the compound's crystal packing and hydrogen bonding networks. [] Red crystals exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the nitro oxygen of another (-NH—O˭). [] Yellow crystals, on the other hand, display different hydrogen bonding patterns. One type of yellow crystal exhibits -NH—N= bonding between the N-H group and the imidazole ring nitrogen of adjacent molecules. [] Another type shows both -NH—N= bonding and -NH—OMe- bonding, where the N-H group interacts with the methoxy oxygen of a neighboring molecule. [] These differences in hydrogen bonding and molecular arrangement influence the electronic structure and, consequently, the color of the crystals.
Q2: How does the presence of guest molecules affect the crystal structure of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole?
A2: This compound readily forms inclusion complexes with various guest molecules, including ethyl acetate, tert-butanol, and benzene. [] Upon removal of the guest molecules, the host compound can rearrange into different polymorphic forms (A, B, C, and D). [] For instance, the ethyl acetate inclusion complex features a structure where host molecules arrange in a cross-like pattern stabilized by intermolecular hydrogen bonds between the imidazole N-H and N=C groups. [] The ethyl acetate guest molecules occupy channels along the c-axis within this structure. []
Q3: Can you elaborate on the polymorphic forms of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole and their characterization?
A3: Four distinct polymorphs, denoted as A, B, C, and D, have been identified. [, ] These polymorphs exhibit unique physical appearances: A presents as red plates, B as yellow needles, C as pale yellow silky needles, and D as light yellow cottony needles. [] Solid-state NMR spectroscopy, specifically 13C and 15N chemical shifts, provides a fingerprint for each polymorph. [] Interestingly, 15N chemical shifts offer insights into the hydrogen bonding environment within each polymorph. [] Furthermore, thermal analysis revealed that polymorph B undergoes a transition to polymorph C within the temperature range of 93-113°C. []
Q4: How do the different polymorphic forms of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole compare in terms of reactivity?
A4: The polymorphic forms demonstrate varying reactivity, with the order observed as B > D > C > A. [] This difference in reactivity is attributed to the distinct molecular arrangements and hydrogen bonding patterns present in each polymorph. [] The specific arrangement of molecules within the crystal lattice influences the accessibility of reactive sites and thus impacts the overall reactivity.
- Polymorphisms of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole as Studied by Solid State NMR:
- An ethyl acetate inclusion complex of 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole:
- Simple and Excellent Preparation of Polymorphic Crystals of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole:
- Red, orange and yellow crystals of 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole:
- Polymorphisms and Colourations of 4,5,-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl0–1H-Imidazole:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

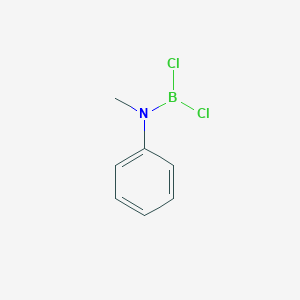

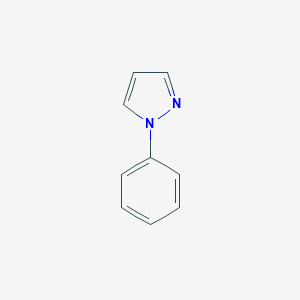


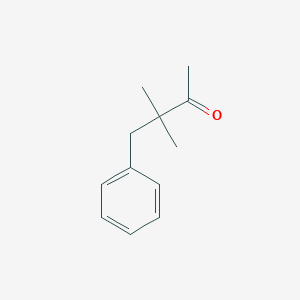
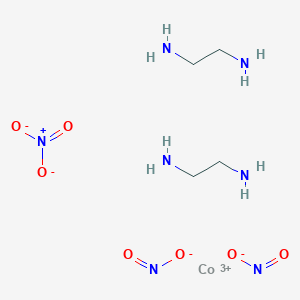
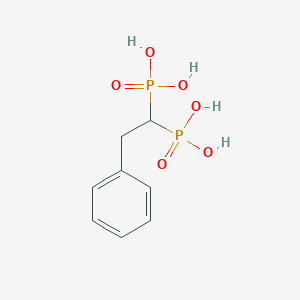
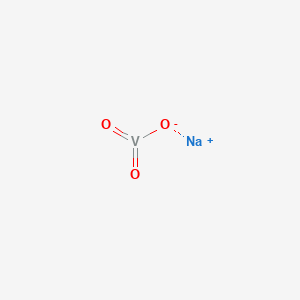

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)


